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molecular formula C10H8ClN3 B8638840 2-(1H-imidazol-2-yl)benzonitrile hydrochloride CAS No. 449758-15-0

2-(1H-imidazol-2-yl)benzonitrile hydrochloride

Cat. No. B8638840
M. Wt: 205.64 g/mol
InChI Key: AOJUDMCPDHULGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610701B2

Procedure details

To a solution of 2-(1H-imidazol-2-yl)-benzonitrile hydrochloride (3 g, 0.014 mol) in water (20 ml) was added sodium hydroxide solution (2.5 N, 5 ml). Filtration of the resultant precipitate and recrystallization from ethyl acetate gave 2-(1H-imidazol-2-yl)-benzonitrile; Anal. Calcd. For C10H7N3: C, 70.99; H, 4.17; N, 24.84. Found: C, 70.74; H, 4.08; N, 25.24.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10].[OH-].[Na+]>O>[NH:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.N1C(=NC=C1)C1=C(C#N)C=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the resultant precipitate and recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C1=C(C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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